Fmoc-Tyr(tBu)-OPfp

Description

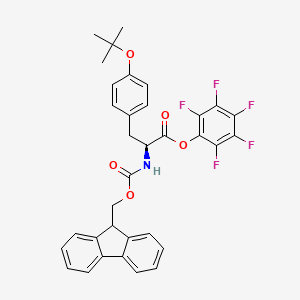

Fmoc-Tyr(tBu)-OPfp (CAS: 86060-93-7) is a protected tyrosine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes three functional components:

- Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, removable under mild basic conditions (e.g., piperidine) .

- tBu (tert-butyl): A protecting group for the phenolic hydroxyl group of tyrosine, stable under basic conditions but cleaved by strong acids like trifluoroacetic acid (TFA) .

- OPfp (pentafluorophenyl ester): An activating group that enhances reactivity during peptide coupling, enabling efficient formation of amide bonds with resin-bound amino groups .

The compound is characterized by high purity (≥98%) and a molecular weight of 625.58 g/mol (C₃₄H₂₈F₅NO₅) . Its applications span drug development, molecular imaging, and the synthesis of post-translationally modified peptides .

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSTZDWXCEVJP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447069 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-93-7 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(tBu)-OPfp typically involves the following steps:

Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base to form O-tert-butyl-L-tyrosine.

Activation with Pentafluorophenyl Ester: Finally, the carboxyl group of Fmoc-O-tert-butyl-L-tyrosine is activated by reacting it with pentafluorophenol (Pfp) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(tBu)-OPfp undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the tert-butyl group can be removed using trifluoroacetic acid (TFA).

Coupling Reactions: The activated ester group (Pfp) reacts with the amino group of other amino acids to form peptide bonds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Tyr(tBu)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used in solid-phase peptide synthesis to create peptides and proteins for research and therapeutic purposes.

Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.

Medicine: Used in the synthesis of peptide-based therapeutics and diagnostic agents.

Industry: Employed in the production of peptide-based materials and hydrogels for biomedical applications.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(tBu)-OPfp involves the activation of the carboxyl group of tyrosine, allowing it to react with the amino group of other amino acids to form peptide bonds. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group of tyrosine, ensuring selective reactions at the carboxyl group .

Comparison with Similar Compounds

Structural and Functional Differences

Protecting Groups

| Compound | Amino Acid | Protecting Group (Side Chain) | Activating Group | CAS Number |

|---|---|---|---|---|

| Fmoc-Tyr(tBu)-OPfp | Tyrosine | tBu (phenolic OH) | OPfp | 86060-93-7 |

| Fmoc-Tyr(SO₂ONp)-OH | Tyrosine | SO₃H (sulfated) | None | Not Provided |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Tyrosine | PO₃H (phosphorylated) | None | Not Provided |

| Fmoc-Ser(tBu)-OPfp | Serine | tBu (aliphatic OH) | OPfp | 105751-13-1 |

- Key Differences: Fmoc-Tyr(SO₂ONp)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH are sulfated and phosphorylated derivatives, respectively, used to mimic post-translational modifications. Unlike this compound, these lack activating groups and require additional coupling reagents (e.g., HATU) . Fmoc-Ser(tBu)-OPfp replaces tyrosine with serine, altering side-chain reactivity and steric effects. The tBu group here protects an aliphatic hydroxyl, which is less acidic than tyrosine’s phenolic OH .

Activating Groups

- Key Findings :

- OPfp esters are preferred for automated SPPS due to their long shelf life and compatibility with Fmoc chemistry. They achieve >90% coupling efficiency in polar solvents like DMF .

- HATU-mediated couplings (e.g., Fmoc-βAla-Tyr-OtBu synthesis) yield 72–95% but require fresh preparation, limiting scalability .

Coupling Efficiency

- This compound : Achieves >99% coupling efficiency on Wang resin using the DCB (2,6-dichlorobenzoyl chloride) method in THF .

- Fmoc-Tyr(tBu)-OH (HOBt/DIC) : Yields ~90% efficiency but requires extended reaction times (5–12 hours) .

- Fmoc-Thr(Tn)-OPfp : Used in glycosylated peptide libraries, shows reduced efficiency (~70%) due to steric hindrance from the Tn (N-acetylgalactosamine) group .

Stability and Deprotection

- The tBu group in this compound is stable under basic SPPS conditions but susceptible to premature cleavage in strongly acidic or oxidative environments. For example, iodination reactions with Ag₂SO₄ led to partial tBu deprotection (23% yield of deprotected byproduct) .

- In contrast, trityl (Trt)-protected tyrosine (Fmoc-Tyr(Trt)-OH) resists acidolysis but requires harsher deprotection conditions (e.g., TFA with scavengers) .

Biological Activity

Fmoc-Tyr(tBu)-OPfp is a derivative of tyrosine that has gained attention in peptide synthesis and biological applications due to its unique properties. This compound is primarily used in solid-phase peptide synthesis (SPPS) and exhibits notable biological activities, including antimicrobial properties and potential roles in receptor interactions.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fmoc Group : A protective group facilitating the synthesis of peptides.

- tBu Group : A tert-butyl protecting group that enhances the stability of the tyrosine residue.

- OPfp Group : A phosphonium salt that aids in the activation of carboxylic acids for peptide bond formation.

The molecular formula for Fmoc-Tyr(tBu)-OH is C28H29NO5, with a molecular weight of 453.54 g/mol .

Antimicrobial Properties

Fmoc-Tyr(tBu)-OH has been reported to possess antimicrobial properties. It inhibits the growth of various bacteria and fungi by disrupting cell membrane integrity, which is a crucial mechanism for its biological efficacy . This property makes it a candidate for further studies in drug development against microbial infections.

Peptide Synthesis

The compound plays a critical role in SPPS, where it serves as a building block for synthesizing peptides. For instance, Fmoc-Tyr(tBu)-OH can be coupled with other amino acids using coupling reagents like HBTU or HATU, facilitating the formation of complex peptide structures .

Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing linear peptides using Fmoc-Tyr(tBu)-OH demonstrated its effectiveness as a coupling agent. The synthesized peptides were evaluated for their biological activity against thrombin, revealing that modifications at the tyrosine position significantly influenced binding affinity and inhibitory activity .

| Peptide | Inhibitory Activity (IC50) | Modification |

|---|---|---|

| PSK-1 | 10 µM | Native |

| PSK-7 | 5 µM | 2-Ala Substitution |

Study 2: Structural Influence on Receptor Activation

Another investigation explored how variations in amino acid composition, particularly at the tyrosine position, affected receptor activation in plant systems. The results indicated that specific modifications to the Fmoc-Tyr(tBu) residue enhanced interaction with plant receptors, leading to increased biological activity .

Research Findings

Recent findings highlight several aspects of this compound's biological activity:

- Receptor Interactions : Modifications at the tyrosine position can significantly impact receptor binding and activation, suggesting that this compound can be tailored for specific biological functions.

- Antimicrobial Mechanisms : The ability of Fmoc-Tyr(tBu)-OH to disrupt cell membranes provides insights into its potential use as an antimicrobial agent, warranting further exploration in therapeutic contexts .

- Peptide Design : The versatility of Fmoc-Tyr(tBu) in peptide synthesis allows for the creation of diverse peptide libraries, which can be screened for various biological activities.

Q & A

Q. What are the standard protocols for incorporating Fmoc-Tyr(tBu)-OPfp into solid-phase peptide synthesis (SPPS)?

this compound is used as an activated ester for coupling tyrosine residues in SPPS. The protocol involves:

- Resin loading : Pre-loaded Wang or Rink amide resins are common supports. For example, Fmoc-Tyr(tBu)-OH is coupled to Rink amide resin using 20% piperidine/DMF for Fmoc deprotection .

- Coupling conditions : Activated with HOBt/DIC in DMF for 1–2 hours, achieving >95% coupling efficiency under standard conditions .

- Side-chain protection : The tBu group on tyrosine protects the hydroxyl moiety during synthesis, preventing undesired side reactions .

Q. How should this compound be purified and stored to maintain stability?

- Purification : Use reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) to isolate the compound. Mass spectrometry (e.g., MALDI-TOF) confirms purity .

- Storage : Store at –20°C in anhydrous DMF or DCM to prevent hydrolysis of the pentafluorophenyl (OPfp) ester. Avoid prolonged exposure to moisture .

Q. What analytical techniques validate the successful incorporation of this compound in peptide chains?

- LC-MS : Monitors coupling efficiency and detects truncated sequences. For example, m/z shifts corresponding to Tyr(tBu) addition confirm successful incorporation .

- Kaiser test : Colorimetric assay detects free amines, indicating incomplete coupling .

Advanced Research Questions

Q. How do steric hindrance and side-chain protection impact coupling efficiency with this compound?

The tBu group introduces steric bulk, which can slow coupling kinetics. To mitigate this:

Q. What strategies resolve racemization or epimerization during Tyr(tBu) incorporation?

Racemization risks arise during prolonged coupling or high-temperature conditions. Solutions include:

- Low-temperature synthesis (0–4°C) with DIC/Oxyma Pure as a racemization-suppressing activator .

- Monitoring by chiral HPLC or circular dichroism (CD) spectroscopy to detect D-Tyr(tBu) contamination .

Q. How can researchers optimize the cleavage of tBu protecting groups without damaging peptide integrity?

- Use TFA cocktails containing scavengers (e.g., TFA:water:TIS = 95:2.5:2.5) for 1.5–2 hours to remove tBu while minimizing side reactions like aspartimide formation .

- Post-cleavage, analyze by LC-MS to confirm complete deprotection and absence of side products .

Q. What are the limitations of this compound in synthesizing phosphorylated or glycosylated tyrosine derivatives?

- The tBu group is incompatible with phosphorylation. Use Fmoc-Tyr(PO(OBzl)OH)-OH for phosphorylated Tyr residues, requiring orthogonal deprotection .

- For glycosylation, replace tBu with acid-labile protecting groups (e.g., Acm) to allow selective deprotection .

Contradictions and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.